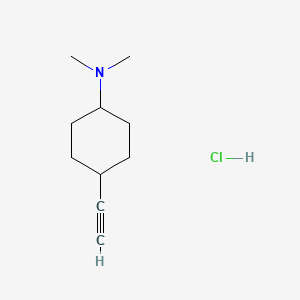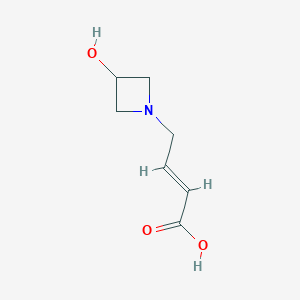
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is a chemical compound that features a unique structure combining an azetidine ring with a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.
科学的研究の応用
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.
類似化合物との比較
Similar Compounds
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid: shares similarities with other azetidine-containing compounds and butenoic acids.
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.
Crotonic acid: A simple butenoic acid that can undergo similar chemical reactions.
Uniqueness
The combination of the azetidine ring and butenoic acid moiety in this compound provides unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+ |
InChIキー |
GEVGFCOXAHMUFM-OWOJBTEDSA-N |
異性体SMILES |
C1C(CN1C/C=C/C(=O)O)O |
正規SMILES |
C1C(CN1CC=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



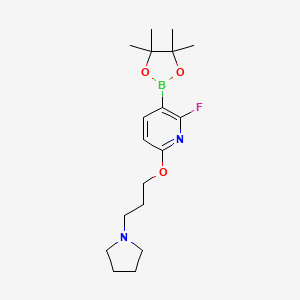

![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)

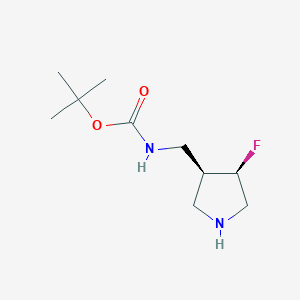
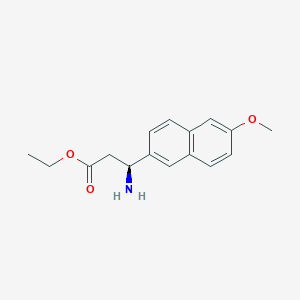

![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

